Sattabacin

Antiviral Varicella-zoster virus Non-nucleoside inhibitor

Sattabacin is a natural acyloin (α-hydroxy ketone) secondary metabolite first isolated from Bacillus sp. strain B-60.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B1246994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSattabacin
Synonyms2-hydroxy-5-methyl-1-phenyl-3-hexanone
sattabacin
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(CC1=CC=CC=C1)O
InChIInChI=1S/C13H18O2/c1-10(2)8-12(14)13(15)9-11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3
InChIKeyXPMYTBIJWHMOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sattabacin Reference Guide: Natural Acyloin Antiviral Agent with VZV Activity and Concise Synthetic Access


Sattabacin is a natural acyloin (α-hydroxy ketone) secondary metabolite first isolated from Bacillus sp. strain B-60 [1]. The compound belongs to a small family that includes hydroxysattabacin, sattazolin, and methylsattazolin, collectively known for antiviral properties against herpesviruses [1]. The (+)-enantiomer has demonstrated in vitro inhibition of varicella-zoster virus (VZV) replication at concentrations comparable to clinically prescribed nucleoside analogs, while exhibiting a distinct non-nucleoside mechanism of action [2]. Unlike the extensively characterized SIRT1 inhibitor EX-527 (selisistat), sattabacin's primary documented pharmacological activity is antiviral rather than sirtuin-modulatory, making it a structurally and mechanistically differentiated chemical probe for herpesvirus research [3]. Total synthesis has been achieved through multiple concise, protecting-group-free routes, enabling analog development [4].

Why Sattabacin Cannot Be Interchanged with Common Antiviral Agents or Other Sirtuin Modulators


Sattabacin occupies a mechanistically distinct niche that precludes straightforward substitution with nucleoside analogs such as acyclovir or with sirtuin-targeting compounds like EX-527. Unlike acyclovir, which requires virally encoded thymidine kinase for phosphorylation and acts as a DNA polymerase chain terminator, sattabacin inhibits VZV through a non-nucleoside mechanism involving transcriptional modulation of host ribosomal and splicing machinery [1]. This mechanistic divergence means sattabacin is structurally uncoupled from the acyclovir resistance pathways that arise through thymidine kinase mutations, a clinically significant limitation of nucleoside therapy [2]. Conversely, sattabacin cannot substitute for EX-527 or SRT1720 in sirtuin modulation studies: the compound was discovered and validated exclusively in antiviral phenotypic screens, and no peer-reviewed evidence supports meaningful SIRT1 inhibitory or activator activity [3]. Attempting interchange between these compound classes without activity verification would confound experimental interpretation.

Quantitative Differentiation Evidence for Sattabacin: Head-to-Head and Cross-Study Comparisons


Sattabacin Exhibits Anti-VZV Potency Comparable to Acyclovir with a Distinct Non-Nucleoside Mechanism

In a VZV plaque reduction assay using human fibroblast cells, (+)-sattabacin demonstrated an IC50 of 58 µM (12 µg/mL) against VZV infection [1]. In the same study, the reference nucleoside analogs acyclovir and penciclovir, tested under identical conditions, yielded IC50 values of 3 µg/mL and 4 µg/mL, respectively—data consistent with published clinical pharmacology [1]. While sattabacin's IC50 by mass concentration is 3–4 fold higher than acyclovir, its activity falls within the same order of magnitude and is explicitly described as within the range of drugs prescribed for VZV [1]. Critically, sattabacin achieves this without relying on viral thymidine kinase-mediated phosphorylation, the step compromised in acyclovir-resistant strains [2].

Antiviral Varicella-zoster virus Non-nucleoside inhibitor

Sattabacin Demonstrates a Favorable Selectivity Window: Cytotoxicity CC50 Is 13-Fold Above Antiviral IC50

Cytotoxicity profiling in the same human fibroblast assay system revealed that (+)-sattabacin has a CC50 of 765 µM against uninfected host cells [1]. This yields an antiviral coefficient (CC50/IC50) of 13.2, and a more stringent CC90/IC90 ratio of 35.6 [1]. At the IC50 concentration (58 µM), sattabacin does not measurably compromise host cell viability. Significant cytotoxicity is observed only at concentrations exceeding 1000 µM [1]. Comparative selectivity data for acyclovir under identical conditions were not reported in this study; however, acyclovir's well-established clinical safety derives from its dependence on viral thymidine kinase, a selectivity mechanism absent in sattabacin—making sattabacin's host-cell sparing profile particularly notable [2].

Cytotoxicity Selectivity index Therapeutic window

Concise Protecting-Group-Free Total Synthesis in 3 Steps Enables Efficient Analog Generation

The first asymmetric total synthesis of (+)-sattabacin was achieved in only 3 steps without the use of protecting groups, with both enantiomers accessible [1]. An independent synthesis published in 2019 confirmed a 6-step enantioselective route starting from commercially available isovaleraldehyde [2]. In contrast, sattazolin—the closest structural congener in the sattabacin/sattazolin natural product family—requires 7 steps in the original Miller synthesis [1]. Sattabacin's synthetic brevity directly enables systematic side-chain and aromatic substitution analog libraries; the Miller group has already reported straightforward preparation of multiple side-chain analogs from the core scaffold [3]. By comparison, the synthesis of hydroxysattabacin, while also concise (3 steps, protecting-group-free [1]), introduces an additional phenolic handle that alters physicochemical properties and biological profile.

Total synthesis Medicinal chemistry Analog accessibility

4-Hydroxysattabacin (Direct Analog) Exhibits Potent Anti-Melanogenic Activity, Expanding the Scaffold's Application Space

While sattabacin itself is characterized primarily as an antiviral agent, its direct structural analog (-)-4-hydroxysattabacin (differing by a single para-hydroxy substitution on the phenyl ring) has demonstrated significant anti-melanogenic activity in both murine B16F10 and human MNT-1 melanoma cells, as well as in a 3D pigmented human skin model (MelanoDerm) [1]. Treatment with (-)-4-hydroxysattabacin decreased melanin content in a dose-dependent manner without inhibiting tyrosinase enzymatic activity, instead down-regulating melanogenic gene expression (tyrosinase, TRP-1, TRP-2) at the mRNA level [1]. This mechanism is distinct from the direct tyrosinase inhibition exhibited by reference depigmenting agents such as kojic acid and arbutin. In comparative terms, arbutin is typically tested at 50 µg/mL for anti-melanogenic effects [1], establishing a baseline against which 4-hydroxysattabacin's potency can be contextualized. Sattabacin itself, lacking the phenolic hydroxyl, does not share this activity—demonstrating how subtle structural modification within the sattabacin scaffold can pivot biological activity from antiviral to anti-pigmentary.

Cosmeceutical Melanogenesis Tyrosinase-independent

Sattabacin Class Compounds Exhibit HSV-1 and HSV-2 Activity with Intra-Family Selectivity Differential

In the original 1995 isolation study, sattabacin (1) and hydroxysattabacin (2) were evaluated against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) [1]. Hydroxysattabacin (2) demonstrated the highest potency with an ID50 of 0.08 µg/mL against HSV-2, making it substantially more potent against HSV-2 than sattabacin's reported HSV ID50 of 1.5 µg/mL [1][2]. Sattazolin (3), the N-heterocyclic member of the family, showed HSV ID50 of 3 µg/mL but uniquely exhibited selective inhibition of protein synthesis in herpesvirus-infected cells—a mechanistic feature not shared by sattabacin [2]. The maximum tolerated dose (MTD50) across the four compounds ranged from 0.8 to 20 µg/mL, indicating significant cytotoxicity variation within the series [1]. This intra-family activity and toxicity gradient means that sattabacin occupies a defined potency/toxicity position distinct from both the more potent but potentially more toxic hydroxysattabacin and the mechanistically unique sattazolin.

Herpes simplex virus ID50 Acyloin natural product

Sattabacin Is a Structurally and Biosynthetically Distinct Acyloin Natural Product Within the Broader α-Hydroxy Ketone Class

Sattabacin belongs to the acyloin (α-hydroxy ketone) natural product class, which encompasses structurally diverse compounds including kurasoins, soraphinols, actinopolymorphols, and xenocyloins [1]. A comprehensive 2023 review of acyloin natural products catalogs sattabacin as a distinct chemotype based on its phenylalanine-derived aromatic moiety combined with a leucine-derived isopentyl side chain [1]. This biosynthetic origin differentiates it from other acyloins: kurasoins A and B derive from different amino acid precursors, soraphinols incorporate additional macrolide features, and actinopolymorphols contain polycyclic frameworks [1]. Sattabacin has been isolated from both mesophilic Bacillus species and the thermophilic bacterium Thermosporothrix hazakensis, indicating a broader phylogenetic distribution than initially recognized [2]. Within the sattabacin sub-family, the compound is distinguished from sattazolin and methylsattazolin by the absence of an indole or N-methylindole moiety, which fundamentally alters hydrogen-bonding capacity and target interaction profiles.

Natural product Biosynthesis Acyloin scaffold

Recommended Application Scenarios for Sattabacin Based on Quantitative Differentiation Evidence


Non-Nucleoside Antiviral Probe for VZV Mechanistic Studies in Acyclovir-Comparative Experimental Designs

Sattabacin is best deployed as a non-nucleoside control compound in VZV infection experiments run in parallel with acyclovir or penciclovir. With a characterized IC50 of 58 µM (12 µg/mL) and a CC50/IC50 selectivity ratio of 13.2 in human fibroblast cells [1], sattabacin enables head-to-head comparison of nucleoside-dependent vs. nucleoside-independent antiviral mechanisms. This application is particularly relevant for laboratories investigating acyclovir-resistant VZV strains, where sattabacin's thymidine kinase-independent mechanism provides an orthogonal chemical probe [2]. The microarray gene expression data showing down-regulation of ribosomal and splicing-associated genes offers a defined transcriptional signature for mechanistic follow-up [1].

Medicinal Chemistry Starting Point for Acyloin-Based Antiviral Lead Optimization via Analog Synthesis

The 3-step protecting-group-free asymmetric synthesis of (+)-sattabacin [3] makes this compound the most synthetically accessible scaffold among the sattabacin/sattazolin natural product family for analog generation. Procurement should be framed around sattabacin as a core scaffold for systematic structure-activity relationship (SAR) exploration: side-chain and aromatic substitution analogs have already been demonstrated [4], and the divergent biological activities between sattabacin (antiviral) and 4-hydroxysattabacin (anti-melanogenic) [5] validate the scaffold's plasticity for multi-target optimization programs.

Herpesvirus Family Selectivity Profiling Across HSV-1, HSV-2, and VZV Using the Sattabacin Compound Series

For researchers studying differential therapeutic targeting across alphaherpesviruses, sattabacin (HSV ID50 = 1.5 µg/mL; VZV IC50 = 12 µg/mL) [1][6] provides a defined middle-ground potency reference within its compound family. Hydroxysattabacin (HSV-2 ID50 = 0.08 µg/mL) [6] offers substantially higher potency at the cost of potentially narrower selectivity, while sattazolin (HSV ID50 = 3 µg/mL) [6] adds a unique protein synthesis inhibition mechanism. Comparative profiling of all three compounds enables dissection of potency vs. mechanism determinants in herpesvirus inhibition, informing target product profile decisions.

Dual-Application Scaffold Exploration: Antiviral-to-Cosmeceutical Activity Switching via Single-Site Modification

The demonstration that 4-hydroxysattabacin—differing from sattabacin by a single para-hydroxyl group—exhibits potent anti-melanogenic activity through transcriptional regulation of tyrosinase, TRP-1, and TRP-2, while being effective in 3D human skin models [5], positions the sattabacin scaffold for dual-use development. Organizations with both antiviral and cosmeceutical research programs can leverage a single chemical series for two distinct target product profiles, with sattabacin serving as the synthetic entry point for generating both antiviral and anti-pigmentary analog libraries through minimal structural diversification.

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